![molecular formula C16H12ClNO2 B7815328 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815328.png)
1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid
Overview
Description
1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agent Development
1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid has been explored in the development of anticancer agents. A study noted that NSC-743380, an analog of indole-3-carbinol and early-stage anticancer agent, metabolizes into this compound. This research provided insights into the hepatotoxicity and biliary hyperplasia associated with NSC-743380, suggesting a link between the parent molecule's anticancer activity and its toxicity. This understanding is crucial for developing safer and more effective cancer treatments (Eldridge et al., 2014).
Synthesis and Molecular Docking Studies
In another study, the synthesis and characterization of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, using 1H-indole-2-carboxylic acids as core compounds, were conducted. The molecular docking of these compounds predicted their binding interactions with target proteins like the epidermal growth factor receptor (EGFR), demonstrating potential applications in drug design and molecular biology (G. Ganga Reddy et al., 2022).
Glycine-Site NMDA Receptor Antagonist
A 2005 study explored the synthesis and pharmacological evaluation of various analogs of indole-2-carboxylic acid, identifying a potent selective glycine-site NMDA receptor antagonist. This research contributes to our understanding of NMDA receptor function and potential therapeutic applications in neurological disorders (Baron et al., 2005).
Chemical Synthesis and Characterization
Various studies have focused on the synthesis and characterization of indole-3-carboxylic acid derivatives, demonstrating their significance in chemical research. For example, the synthesis of novel indole-benzimidazole derivatives and studies on the reaction of indole carboxylic acid/amide with propargyl alcohols highlight the versatility of these compounds in organic chemistry (Wang et al., 2016); (Selvaraj et al., 2019).
Crystal Structure Analysis
Research on the crystal structure of related compounds like methyl 1-methyl-1H-indole-3-carboxylate offers valuable insights into the structural properties of these molecules, which is essential in understanding their chemical behavior and potential applications (Furuya et al., 2018).
Corrosion Inhibition Studies
The application of Schiff bases derived from L-Tryptophan (related to indole carboxylic acids) in preventing corrosion in acidic environments highlights the potential industrial applications of these compounds. This research explores the inhibitory efficiency of these compounds on stainless steel corrosion (Vikneshvaran & Velmathi, 2017).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-12-5-3-4-11(8-12)9-18-10-14(16(19)20)13-6-1-2-7-15(13)18/h1-8,10H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYKMTOHVHEXLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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